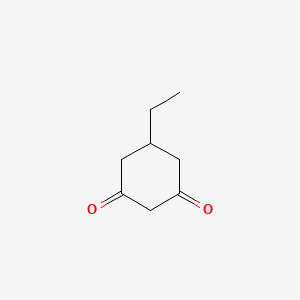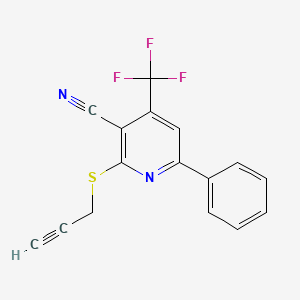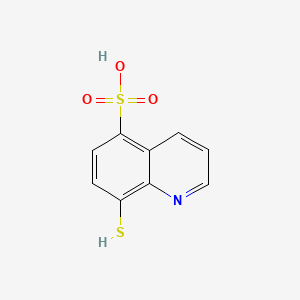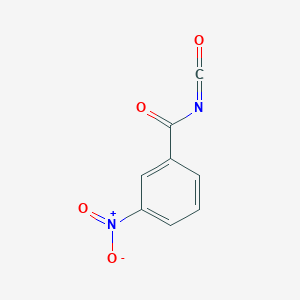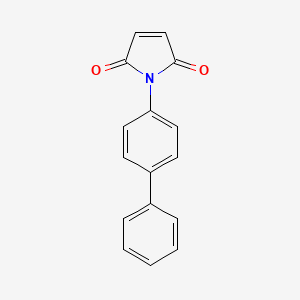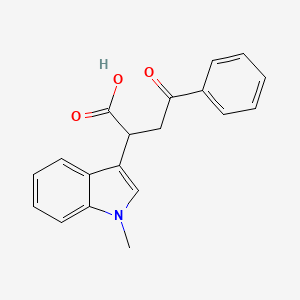
2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid
説明
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylbutanoic acid derivatives, has been explored through various methods. For instance, the preparation of enantiomerically pure epoxy methylbutanoic acids from tiglic acid has been reported . Similarly, the synthesis of a copper (II) nitrate complex with 2,4-dioxo-4-phenylbutanoic acid has been achieved as a byproduct of another synthetic route . These methods could potentially be adapted to synthesize the compound by introducing the appropriate indole and phenyl groups at the correct positions on the butanoic acid backbone.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography . The absolute configuration of certain chiral centers in these molecules has been established, which is crucial for understanding their biological activity. The indole and phenyl groups in 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid would likely influence its three-dimensional structure and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, with some being used as reagents for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs . The presence of reactive functional groups such as ketones and carboxylic acids in these molecules suggests that they could participate in various chemical reactions, including condensation, addition, or substitution reactions, which could be utilized in further chemical transformations or analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylbutanoic acid derivatives have been investigated using computational and experimental methods. Density functional theory (DFT) calculations have provided insights into the molecular geometry and vibrational frequencies of these compounds . Additionally, spectroscopic techniques like FT-IR, FT-Raman, and UV-Visible spectra have been employed to characterize these molecules . The nonlinear optical (NLO) properties and thermodynamic properties such as heat capacity, entropy, and enthalpy have also been calculated, which could be relevant for the design of new materials or drugs .
Relevant Case Studies
While there are no direct case studies on this compound, the literature provides examples of related compounds being used in various contexts. For instance, the optical resolution of substituted phenyl methylbutanoic acids has been achieved, which is important for the production of enantiomerically pure compounds for pharmaceutical use . Moreover, the direct asymmetric hydrogenation of arylbutenoic acids has been developed as a method for synthesizing intermediates for ACE inhibitors . These studies highlight the importance of understanding the synthesis, structure, and reactivity of such compounds for their application in drug development and other fields.
科学的研究の応用
Tetrazole-Containing Derivatives
- The reactivity of 4-amino-3-phenylbutanoic acid, a molecule related to 2-(1-Methyl-1h-indol-3-yl)-4-oxo-4-phenylbutanoic acid, was utilized to prepare tetrazole-containing derivatives. These derivatives were synthesized through a reaction involving triethyl orthoformate and sodium azide in acetic acid, yielding products like 4-(tetrazol-1-yl)-3phenylbutanoic acid (Putis, Shuvalova, & Ostrovskii, 2008).
Stereochemical Investigations
- A stereochemical investigation was conducted on the nucleophilic addition of methyl ethyl ketone to alkyl oxindolylidene acetates. The reaction produced various isomers and provided insights into the structural assignments of new compounds, which are chemically similar to this compound (El-Samahy, 2005).
Antifungal Activity of Triazolylindole Derivatives
- Novel triazolylindole derivatives, structurally related to the compound of interest, were synthesized and evaluated for their antifungal activity. This study highlights the potential biological applications of compounds within the same chemical family (Singh & Vedi, 2014).
Direct Asymmetric Hydrogenation
- A study achieved the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to form 2-hydroxy-4-arylbutanoic acids, demonstrating a method potentially applicable to the synthesis of ACE inhibitors. This process may be relevant for the hydrogenation of 2-oxo-4-phenylbutanoic acid, a related compound (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Anticonvulsant and Neuroprotective Evaluation
- N-(substituted benzothiazol-2-yl)amide derivatives, including 4-oxo-4-phenylbutanoic acid derivatives, were synthesized and evaluated for their anticonvulsant and neuroprotective effects. This indicates the therapeutic potential of chemically similar compounds (Hassan, Khan, & Amir, 2012).
Cancer Inhibitory Activity of Indole Derivatives
- A series of indole derivatives, including 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one, were synthesized and evaluated for their antitumor activity. This research highlights the potential cancer inhibitory properties of compounds structurally similar to the one (Jing et al., 2012).
Diastereomer Interconversion via Enolization
- The interconversion of diastereomers of a compound involving indole was studied, showing that enolization plays a key role. This could be relevant for understanding the behavior of similar compounds under different conditions (Renzetti et al., 2015).
作用機序
Target of Action
Similar compounds with indole moieties have been known to interact with a variety of biological targets .
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial activity . They interact with key functional proteins in bacterial cell division, which could potentially be a target for this compound .
Biochemical Pathways
Indole derivatives have been associated with a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-hiv, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Result of Action
Similar compounds have shown considerable activity in antimicrobial tests .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the safety data sheet of a similar compound, 1H-Indole-3-acetic acid, suggests that it should be stored in a well-ventilated place and kept tightly closed . These precautions help maintain the compound’s stability and efficacy.
将来の方向性
Indoles have been recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . The substituted indoles are useful not only as medicines but also as agrochemicals and functional materials . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
特性
IUPAC Name |
2-(1-methylindol-3-yl)-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-20-12-16(14-9-5-6-10-17(14)20)15(19(22)23)11-18(21)13-7-3-2-4-8-13/h2-10,12,15H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVZKGESVQTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202827 | |
| Record name | 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6266-67-7 | |
| Record name | 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC36839 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-α-(2-oxo-2-phenylethyl)-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



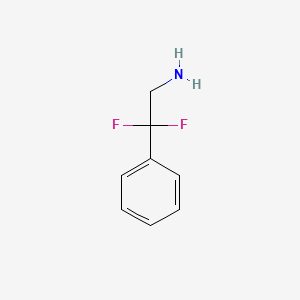
![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)

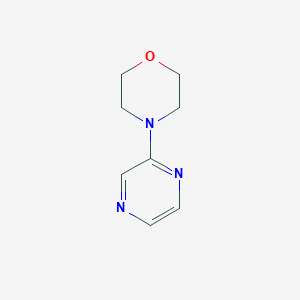
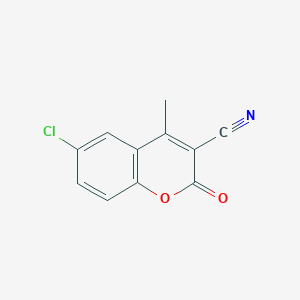

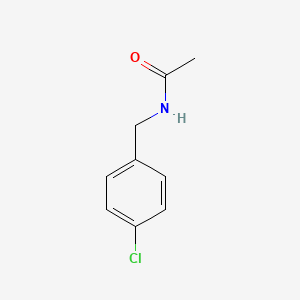
![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)

